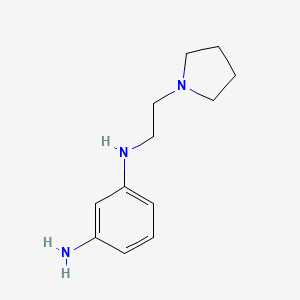
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is an organic compound that features a benzene ring substituted with two amino groups and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine and 2-pyrrolidin-1-ylethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.
Procedure: The benzene-1,3-diamine is reacted with 2-pyrrolidin-1-ylethylamine in the presence of the catalyst and solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine moiety enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or block receptor sites, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,4-diamine
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the pyrrolidine moiety further enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H19N3/c13-11-4-3-5-12(10-11)14-6-9-15-7-1-2-8-15/h3-5,10,14H,1-2,6-9,13H2 |
Clé InChI |
BKQOBAHHUMROEP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



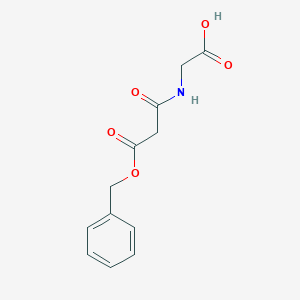
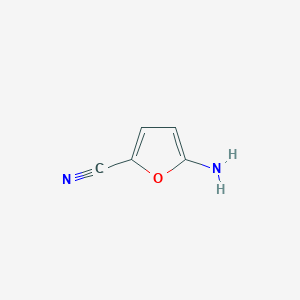

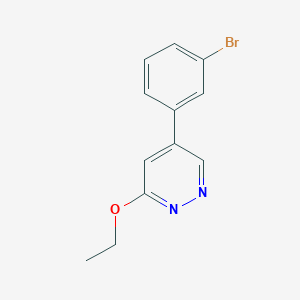
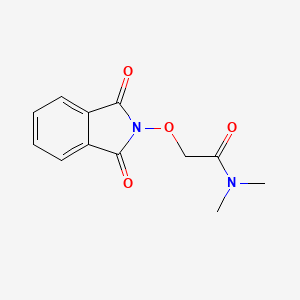
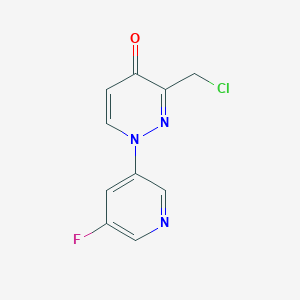
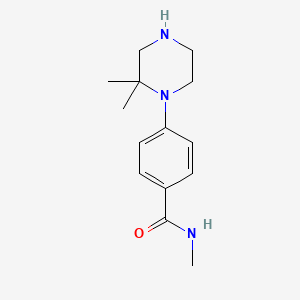


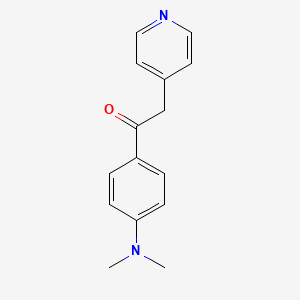


![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
